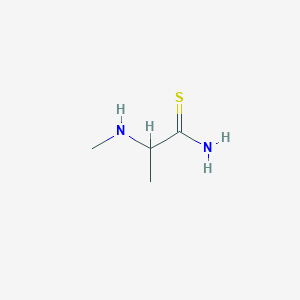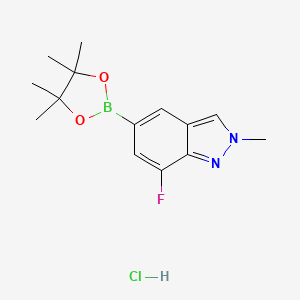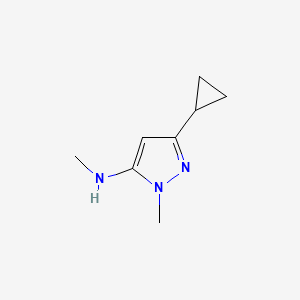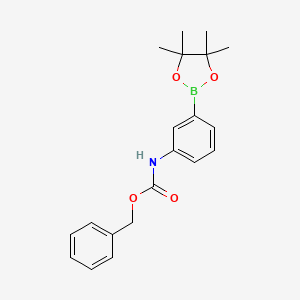
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can convert the compound to 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-thiol.
Reduction: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.
Oxidation: 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
- 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one
- 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
Uniqueness
2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the position of the bromine atom and the specific substitution pattern on the pyrazole ring. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-bromo-1-(1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-5(8-9)6(10)4-7/h2-3H,4H2,1H3 |
Clave InChI |
XPRPNECDGHWSCI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)





![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)






